Methyl N-(4-methoxyphenyl)carbamate
Overview
Description
Methyl N-(4-methoxyphenyl)carbamate is a compound of interest in various fields of chemistry and materials science due to its unique properties and potential applications. Research has explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties to understand and utilize its capabilities better.
Synthesis Analysis
Research into the synthesis of Methyl N-(4-methoxyphenyl)carbamate involves exploring non-phosgene routes for safer and more environmentally friendly processes. For instance, the methoxycarbonylation of aniline with dimethyl carbonate represents a typical non-phosgene route, demonstrating the compound's synthesis from simpler precursors under mild conditions (Liu Qifeng, 2003).
Molecular Structure Analysis
The molecular structure of Methyl N-(4-methoxyphenyl)carbamate has been elucidated using various spectroscopic methods, including X-ray crystallography. These studies provide insights into the compound's conformation, bonding, and interactions, crucial for understanding its reactivity and properties (Yin‐Xiang Lu, 2011).
Chemical Reactions and Properties
Research on Methyl N-(4-methoxyphenyl)carbamate includes studies on its chemical reactivity, highlighting its potential in synthetic chemistry for producing various derivatives and functionalized compounds. These studies often explore reactions under different conditions to optimize yields and selectivity (A. V. Velikorodov, 2016).
Physical Properties Analysis
The physical properties of Methyl N-(4-methoxyphenyl)carbamate, such as melting point, boiling point, solubility, and density, have been characterized to facilitate its use in various applications. These properties are crucial for determining the compound's suitability for specific purposes and for designing materials and processes that incorporate it (Hatice Arı, 2016).
Chemical Properties Analysis
Investigations into the chemical properties of Methyl N-(4-methoxyphenyl)carbamate, including its reactivity, stability, and interactions with other compounds, are essential for its practical application in chemistry and related fields. Studies often focus on understanding its behavior in various environments and under different conditions to harness its full potential (Junjie Gao, 2007).
Scientific Research Applications
Organic Chemistry
“Methyl N-(4-methoxyphenyl)carbamate” has been used in the synthesis of aminophenylcarbamates .
Application
This compound is used as a starting material in the electrophilic amination of substituted aromatic carbamates . This process is used to synthesize aminophenylcarbamates .
Method of Application
The electrophilic amination is performed with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C . The reactions of “Methyl N-(4-methoxyphenyl)carbamate” with nitromethane and nitroethane in 80% PPA at 95–110°C gave methyl N-(3-carbamoyl-4-methoxyphenyl)carbamate and methyl N-(3-acetamido-4-methoxyphenyl)carbamate, respectively .
Results
The amination of isomeric methyl N-(hydroxyphenyl)carbamates was regioselective, and the amino group entered the ortho position with respect to the phenolic hydroxy group. The corresponding o-aminophenols were obtained in 90–95% yield .
Protecting Groups in Organic Synthesis
“Methyl N-(4-methoxyphenyl)carbamate” can be used as a protecting group in organic synthesis .
Application
In organic synthesis, protecting groups are used to temporarily mask a functional group from the reactivity of a certain set of conditions . “Methyl N-(4-methoxyphenyl)carbamate” can be used as a protecting group for amines .
Method of Application
The carbamate group in “Methyl N-(4-methoxyphenyl)carbamate” can be used to protect an amine group during a reaction . After the reaction is complete, the protecting group can be removed to reveal the original amine .
Results
The use of “Methyl N-(4-methoxyphenyl)carbamate” as a protecting group allows chemists to perform reactions that would not be possible without the use of protecting groups . This increases the range of reactions that can be performed and the complexity of molecules that can be synthesized .
Pharmaceutical Research
“Methyl N-(4-methoxyphenyl)carbamate” can be used in pharmaceutical research .
Application
This compound can be used as a starting material in the synthesis of various pharmaceuticals . It can be used to create compounds with potential therapeutic effects .
Safety And Hazards
properties
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYKLMVSIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333870 | |
Record name | Methyl N-(4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methoxyphenyl)carbamate | |
CAS RN |
14803-72-6 | |
Record name | Methyl N-(4-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(4-methoxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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